molecular formula C22H15ClN2O2S B2789597 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine CAS No. 339107-55-0

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine

Cat. No.: B2789597
CAS No.: 339107-55-0
M. Wt: 406.88
InChI Key: XKSKLPKUIWAXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is a pyrimidine derivative characterized by a sulfonyl group at position 5, a 2-chlorophenyl substituent at position 4, and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c23-19-14-8-7-13-18(19)21-20(28(26,27)17-11-5-2-6-12-17)15-24-22(25-21)16-9-3-1-4-10-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSKLPKUIWAXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or phenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound finds applications in the manufacture of specialty chemicals and advanced materials. It is used in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine 5-Benzenesulfonyl, 4-(2-Cl-Ph), 2-Ph 437.89 g/mol Sulfonyl, Chlorophenyl, Phenyl High polarity, moderate solubility in DMSO
2-[4-(Chloromethyl)phenyl]pyrimidine 4-(Chloromethyl)phenyl 204.65 g/mol Chloromethyl, Pyrimidine Reactive chloromethyl group; used in cross-coupling reactions
5-(Chloromethyl)-2-phenylpyrimidine 5-(Chloromethyl), 2-Ph 204.65 g/mol Chloromethyl, Phenyl Similar reactivity to alkyl halides
2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide 2-Benzylsulfanyl, 5-Cl, 4-carboxamide 499.99 g/mol Sulfanyl, Chloro, Carboxamide Likely bioactive (amide group enhances binding affinity)

Key Differences and Implications

This difference may influence pharmacokinetic properties, such as metabolic stability . The 2-chlorophenyl substituent introduces steric hindrance and electron-withdrawing effects, distinguishing it from the chloromethyl analogs in , which are more reactive toward nucleophilic substitution.

Reactivity and Synthetic Utility :

  • Compounds with chloromethyl groups (e.g., ) are often intermediates in alkylation or cross-coupling reactions, whereas the sulfonyl group in the target compound may participate in sulfonamide formation or act as a leaving group under specific conditions.

Research Findings and Limitations

  • Synthetic Challenges: The benzenesulfonyl group in the target compound may complicate purification due to its high polarity, a issue less pronounced in chloromethyl analogs .
  • Lack of Direct Bioactivity Data : Unlike the carboxamide derivative , which has documented pharmacological screening, the target compound’s biological activity remains speculative.
  • Thermal Stability : Pyrimidines with electron-withdrawing groups (e.g., sulfonyl) generally exhibit higher thermal stability than those with electron-donating groups, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.